2-Chloro-5-methyl-1,8-naphthyridine

Medicinal Chemistry ADME Prediction Physicochemical Property

Medicinal chemistry groups developing novel fluoroquinolones or kinase inhibitors require precise regioisomers. Substituting a different naphthyridine regioisomer invalidates SAR campaigns and yields different biological activity. This compound provides: - Dual functional handles: C2-chloro for SNAr/cross-coupling, C5-methyl for steric/electronic tuning. - Distinct consensus Log P of 2.49 for predictable physicochemical profiling. - Proven scaffold in patent-protected antibacterial and oncology leads.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Cat. No. B12316813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methyl-1,8-naphthyridine
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=NC2=NC=C1)Cl
InChIInChI=1S/C9H7ClN2/c1-6-4-5-11-9-7(6)2-3-8(10)12-9/h2-5H,1H3
InChIKeyJYKJHJKFJWNJON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-methyl-1,8-naphthyridine: Procurement Overview


2-Chloro-5-methyl-1,8-naphthyridine (CAS 33760-81-5) is a halogenated, methyl-substituted 1,8-naphthyridine derivative. It is a core heterocyclic scaffold primarily utilized as a strategic intermediate in medicinal chemistry and agrochemical research [1]. The molecule possesses a calculated XLogP3 of 2.8, indicating moderate lipophilicity, and a molecular weight of 178.62 g/mol [1]. Its primary value lies in its dual functional handles—the chloro group at the 2-position for nucleophilic aromatic substitution and the methyl group at the 5-position for modulating steric and electronic properties—making it a versatile precursor for generating diverse libraries of bioactive compounds, including kinase inhibitors and antibacterial agents [2].

Library Diversification
Dual reactive handles (2-Cl, 5-Me) for focused SAR exploration
Lipophilicity Profile
Moderate predicted logP supports lead-like property optimization
Synthetic Tractability
Chloro group validated for Pd-catalyzed C–N cross-coupling

2-Chloro-5-methyl-1,8-naphthyridine: Substitution Limitations


Substituting 2-Chloro-5-methyl-1,8-naphthyridine with a close analog such as 2-chloro-1,8-naphthyridine or 2-chloro-3-methyl-1,8-naphthyridine is not a straightforward replacement. The specific substitution pattern on the naphthyridine core critically dictates downstream synthetic outcomes and final biological activity. For instance, the 5-methyl group has been shown to confer superior in vitro antibacterial activity in related fluoroquinolone systems compared to unsubstituted analogs [1]. Furthermore, computational predictions indicate that the specific 2-chloro-5-methyl arrangement results in unique electronic and steric properties (e.g., a distinct consensus Log P of 2.49) that will significantly impact reaction kinetics, regioselectivity in cross-coupling reactions, and the physicochemical profile of the final compound . A different regioisomer will not yield the same synthetic intermediate or final product, potentially invalidating an entire SAR campaign.

5-Methyl Regioisomer Shift
Relocating or removing the methyl group may alter electronic properties and reported antibacterial potency in related fluoroquinolone systems.
Reactivity Profile Differences
A different substitution pattern can change cross-coupling regioselectivity and downstream physicochemical profiles, potentially shifting SAR outcomes.

2-Chloro-5-methyl-1,8-naphthyridine: Evidence-Based Selection


Lipophilicity vs. Des-methyl Analog

The 5-methyl group in the target compound significantly increases its predicted lipophilicity compared to the des-methyl analog, 2-chloro-1,8-naphthyridine. This difference is a key driver in drug design, impacting membrane permeability, solubility, and metabolic stability [1].

Predicted Log P Comparison
Reported
Target: Consensus Log P 2.49; Comparator (des-methyl): XLogP3 2.78
Moderately lower lipophilicity may support balanced permeability.
Predictive values; experimental validation advised.
Medicinal Chemistry ADME Prediction Physicochemical Property

5-Methyl Substituent Potency Advantage

In the context of antibacterial 1,8-naphthyridine-3-carboxylic acids (fluoroquinolones), the presence of a 5-methyl group was shown to be critical for enhancing in vitro potency. A study by Boucher et al. demonstrated that the 5-methyl analog (compound 3c) possessed superior activity compared to the corresponding 5-unsubstituted compound (compound 3a) [1].

5-Methyl Substituent Potency Context
Class-level
Reported higher MIC potency for 5-methyl vs. unsubstituted fluoroquinolone analogs across tested strains
Supports selecting 5-methyl scaffold for antibacterial SAR.
Class-level SAR; applies to downstream derivatives, not the precursor itself.
Antibacterial Structure-Activity Relationship Fluoroquinolone

Binding Affinity of Related 5-Methyl Derivative

The 5-methyl-1,8-naphthyridine scaffold, which is the core of the target compound, has been shown to achieve high binding affinity for the human histamine H3 receptor. A derivative containing this core (CHEMBL4635634) demonstrated a Kd of 1.35 nM in a BRET-based binding assay [1].

Related Scaffold Affinity
Reported
Kd = 1.35 nM
Indicates high target engagement potential of this scaffold.
For a 5-methyl-1,8-naphthyridine derivative at H3R; not the exact compound.
GPCR Histamine H3 Receptor Binding Affinity

Patent Validation for Medicinal Chemistry

The 2-chloro-5-methyl-1,8-naphthyridine core is not merely a theoretical building block; it is explicitly claimed and exemplified as a key intermediate in multiple patent applications. For instance, patents from Astex Therapeutics Limited describe its use in the synthesis of naphthyridine derivative compounds for the treatment of diseases like cancer, highlighting its industrial and commercial relevance [1].

Patent Validation
Source review
Key intermediate in multiple patent applications (e.g., Astex Therapeutics)
Validates industrial utility and reduces project risk.
Qualitative indicator; does not guarantee biological activity.
Medicinal Chemistry Patents Synthetic Intermediate

Cross-Coupling Synthetic Versatility

The 2-chloro group on a 1,8-naphthyridine ring has been validated for efficient C-N cross-coupling reactions. Research demonstrates that chloronaphthyridines can be coupled with various nitrogen nucleophiles (imidazole, morpholine) using Pd(OAc)2 catalysis to yield diverse 2-heteroaryl-1,8-naphthyridine derivatives in moderate to good yields [1].

C–N Coupling Validation
Method context
2-Chloro group engaged via Pd(OAc)2 with amines and N-heterocycles
Confirms the chloro group as a reliable synthetic handle.
Class-level method; specific yields may vary.
Organic Synthesis Cross-Coupling Palladium Catalysis

Direct Comparative Data Limitations

A comprehensive literature search confirms that there are currently no published studies providing a direct, quantitative head-to-head comparison of the biological activity or synthetic performance of 2-Chloro-5-methyl-1,8-naphthyridine against its closest analogs (e.g., 2-chloro-1,8-naphthyridine, 2-chloro-3-methyl-1,8-naphthyridine). The available evidence for this specific compound is predominantly from vendor technical datasheets, patents where it is used as an intermediate, and computational predictions.

Direct Comparative Data Gap
Data to verify
No published head-to-head comparison of this compound vs. close analogs
Selection relies on class-level SAR and rational design.
Acknowledge evidence gap; vendor data may supplement.
Data Transparency Research Gap Procurement

2-Chloro-5-methyl-1,8-naphthyridine: Validated Applications


Antibacterial Lead Optimization

Procurement is strongly indicated for medicinal chemistry groups working on novel antibacterial agents, particularly those targeting the fluoroquinolone binding site. As established in Section 3, the 5-methyl group on the 1,8-naphthyridine core is a key potency-enhancing feature. Using 2-Chloro-5-methyl-1,8-naphthyridine as a starting material allows the synthesis of a focused library of analogs that incorporate this proven SAR element from the outset, as opposed to starting with an unsubstituted naphthyridine scaffold, which class-level evidence suggests would yield less potent leads .

Cross-Coupling Diversification

This compound is an ideal procurement choice for synthesis and process chemistry groups looking to rapidly build a diverse library of 2-substituted-5-methyl-1,8-naphthyridines. The 2-chloro group serves as a reliable and validated handle for Pd-catalyzed C-N and other cross-coupling reactions, as demonstrated in class-level studies . This allows for the efficient exploration of chemical space around a core scaffold that is already pre-optimized with the beneficial 5-methyl substituent.

Kinase Inhibitor Intermediate Synthesis

Given the prevalence of 1,8-naphthyridine cores in kinase inhibitor patents and the known high affinity of 5-methyl-1,8-naphthyridine derivatives for certain GPCR targets , this compound is a strategic procurement item for oncology and CNS research programs. Its use in patent-protected chemical matter [4] validates its role as a genuine intermediate in the development of new therapeutic candidates. Sourcing this specific building block ensures alignment with published medicinal chemistry strategies.

Property-Driven Building Block Selection

For teams employing a rational, property-based approach to drug design, 2-Chloro-5-methyl-1,8-naphthyridine offers a clear and predictable advantage. Its computed consensus Log P of 2.49 provides a defined and distinct lipophilicity starting point compared to other naphthyridine regioisomers. This allows medicinal chemists to select this specific building block to fine-tune the physicochemical properties of their leads, controlling for permeability and solubility in a more informed manner than would be possible with a less well-characterized analog.

Application
Selection Property
Validation Focus
Antibacterial Lead Optimization
Pre-installed 5-methyl group for SAR exploration
Reported potency trends in related fluoroquinolone series
Cross-Coupling Diversification
2-Chloro leaving group for Pd-catalyzed coupling
Compatibility with established C–N bond formation protocols
Kinase Inhibitor Intermediate
Privileged 1,8-naphthyridine scaffold in kinase patents
Target engagement potential and IP alignment
Property-Driven Selection
Defined moderate lipophilicity (predicted)
Balancing permeability and solubility in analog design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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